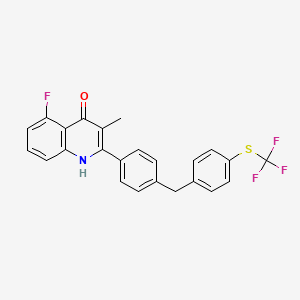

RYL-552S

描述

属性

分子式 |

C24H17F4NOS |

|---|---|

分子量 |

443.5 g/mol |

IUPAC 名称 |

5-fluoro-3-methyl-2-[4-[[4-(trifluoromethylsulfanyl)phenyl]methyl]phenyl]-1H-quinolin-4-one |

InChI |

InChI=1S/C24H17F4NOS/c1-14-22(29-20-4-2-3-19(25)21(20)23(14)30)17-9-5-15(6-10-17)13-16-7-11-18(12-8-16)31-24(26,27)28/h2-12H,13H2,1H3,(H,29,30) |

InChI 键 |

FGVWBGSMONDTRE-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(NC2=C(C1=O)C(=CC=C2)F)C3=CC=C(C=C3)CC4=CC=C(C=C4)SC(F)(F)F |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of RYL-552S

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RYL-552S is an investigational antimalarial compound identified as a potent inhibitor of the Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2). PfNDH2 is a critical enzyme in the parasite's mitochondrial electron transport chain, making it a key target for drug development. This guide provides a detailed overview of the core mechanism of action of this compound, based on available preclinical data. It explores its primary target, binding mode, and the downstream consequences for the parasite. Furthermore, it discusses important findings regarding potential off-target effects and resistance mechanisms, offering a comprehensive perspective for researchers in the field.

Primary Mechanism of Action: Allosteric Inhibition of PfNDH2

This compound functions as an inhibitor of PfNDH2, a single-subunit enzyme located on the inner mitochondrial membrane of Plasmodium falciparum. Unlike the multi-subunit complex I found in the human mitochondrial respiratory chain, the parasite relies on PfNDH2 for the oxidation of NADH and the transfer of electrons to ubiquinone. This crucial difference provides a therapeutic window for selective inhibition.

Structural studies have revealed that this compound acts through a potential allosteric mechanism.[1][2] It binds to two distinct allosteric pockets on the PfNDH2 homodimer. One of these pockets is situated at the dimer interface, while the other is located in a transmembrane region.[2] This binding event is thought to induce a conformational change in the enzyme, which in turn reduces the binding affinity of its natural substrate, NADH.[2] By hindering the enzyme's ability to bind NADH, this compound effectively disrupts the flow of electrons in the parasite's respiratory chain.

Signaling Pathway: this compound Inhibition of PfNDH2

Caption: this compound allosterically inhibits PfNDH2, disrupting electron transport and leading to parasite death.

Evidence for Off-Target Effects: Cytochrome B Mutations

While this compound has been characterized as a PfNDH2 inhibitor, studies on the development of drug resistance have revealed a more complex picture. When P. falciparum parasites were cultured under continuous pressure with this compound, resistance was conferred by mutations in the gene encoding cytochrome B (PfCytB), a component of Complex III, rather than in PfNDH2. This suggests that this compound may also exert an inhibitory effect on the quinol oxidation (Qo) pocket of PfCytB.

This finding has significant implications for the development of this compound and related compounds. It highlights the potential for off-target effects and suggests that the overall antimalarial activity may be a result of dual inhibition of both PfNDH2 and PfCytB. Understanding these multiple interactions is crucial for predicting and overcoming potential resistance mechanisms.

Logical Relationship: this compound and Resistance Development

Caption: this compound pressure selects for resistance mutations in its off-target, PfCytB.

Quantitative Data

Detailed quantitative data, including IC50 values for enzyme inhibition and in vitro parasite growth inhibition against various strains, as well as in vivo efficacy data, are expected to be available in the primary research publication by Yang et al. (2017). However, access to the full text of this publication is limited, and therefore, a comprehensive summary table cannot be provided at this time. The available abstracts confirm that this compound exhibits "excellent potency against both drug-resistant strains in vitro and parasite-infected mice in vivo".[1]

Experimental Protocols

Detailed experimental protocols for the key experiments cited, such as the expression and purification of PfNDH2, enzyme kinetics assays, X-ray crystallography, in vitro parasite susceptibility assays, and in vivo efficacy studies in mouse models, are described in the primary literature. Due to the inability to access the full text of the primary publication by Yang et al. (2017), a detailed reproduction of these methodologies is not possible. Researchers are directed to the original publication for this information.

Experimental Workflow: Target Identification and Resistance Characterization

Caption: A generalized workflow for the preclinical evaluation of antimalarial compounds like this compound.

Conclusion and Future Directions

This compound represents a promising antimalarial lead compound with a novel, allosteric mechanism of action against PfNDH2. Its ability to circumvent existing drug resistance mechanisms makes it a valuable candidate for further development. However, the discovery of off-target effects on PfCytB and the resulting resistance mutations underscore the importance of a thorough understanding of the complete pharmacological profile of any new drug candidate.

Future research should focus on:

-

Elucidating the dual-target mechanism: Quantifying the relative contributions of PfNDH2 and PfCytB inhibition to the overall antimalarial activity of this compound.

-

Structure-activity relationship (SAR) studies: Designing new analogs with improved selectivity for PfNDH2 to potentially avoid the development of resistance through PfCytB mutations.

-

Combination therapy: Investigating the synergistic potential of this compound with other antimalarial drugs, particularly those with different mechanisms of action, to enhance efficacy and delay the emergence of resistance.

A comprehensive understanding of the multifaceted mechanism of action of this compound will be instrumental in guiding the development of the next generation of antimalarial therapies.

References

RYL-552S: A Potent Allosteric Inhibitor of Plasmodium falciparum Type II NADH:Quinone Oxidoreductase (PfNDH2)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. The P. falciparum mitochondrial type II NADH:quinone oxidoreductase (PfNDH2) has been identified as a promising therapeutic target due to its essential role in the parasite's electron transport chain and its absence in the human host. This technical guide provides a comprehensive overview of RYL-552S, a potent and selective inhibitor of PfNDH2. This document details the quantitative data supporting its efficacy, outlines the experimental protocols for its characterization, and visualizes its proposed mechanism of action and associated experimental workflows.

Introduction

Malaria remains a significant global health challenge, with the continuous evolution of drug resistance in P. falciparum threatening the efficacy of current artemisinin-based combination therapies. PfNDH2 is a single-subunit enzyme located on the inner mitochondrial membrane of the parasite, where it catalyzes the oxidation of NADH and the reduction of ubiquinone. This process is crucial for maintaining the parasite's redox balance and ATP production. Unlike the multi-subunit Complex I found in humans, the distinct structure of PfNDH2 offers a window for selective inhibition. This compound, a quinolone derivative, has emerged as a lead compound that exhibits potent inhibitory activity against PfNDH2 through a novel allosteric mechanism.

Quantitative Data on this compound Activity

The efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Description | Reference |

| IC50 (PfNDH2) | 3.6 nM | Half-maximal inhibitory concentration against recombinant PfNDH2 enzyme. | [1] |

| IC50 (PfNDH2) | 3.73 nM | Half-maximal inhibitory concentration against recombinant PfNDH2 enzyme. | [1] |

| In Vivo Efficacy | 10-90 mg/kg | Effective dose range for clearing parasitemia in a murine malaria model. | [1] |

Table 1: In Vitro and In Vivo Efficacy of this compound

This compound demonstrates high potency against the PfNDH2 enzyme in biochemical assays.[1] Furthermore, it shows excellent activity in clearing parasites in an animal model of malaria.[1] The compound is also reported to be effective against drug-resistant strains of P. falciparum and acts synergistically with dihydroartemisinin (DHA).[2][3]

Mechanism of Action: Allosteric Inhibition

Crystallographic studies have been instrumental in elucidating the mechanism of action of this compound. The crystal structure of PfNDH2 in complex with RYL-552 (PDB ID: 5JWC) reveals that the inhibitor does not bind to the active site but rather to two allosteric pockets.[1] This binding is proposed to induce a conformational change in the enzyme, thereby inhibiting its catalytic activity. This allosteric mode of inhibition is a significant advantage, as it can be less susceptible to resistance mutations that often occur in the active site of target enzymes.

Signaling Pathway Diagram

Experimental Protocols

Detailed experimental protocols are crucial for the validation and further development of PfNDH2 inhibitors. The following sections describe plausible methodologies for key experiments based on established assays.

PfNDH2 Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of recombinant PfNDH2 by monitoring the oxidation of NADH.

Objective: To determine the IC50 value of this compound against PfNDH2.

Materials:

-

Recombinant PfNDH2 enzyme

-

NADH

-

Coenzyme Q1 (Ubiquinone)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound (and other test compounds)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in the assay buffer to create a range of concentrations.

-

In a 96-well plate, add the diluted this compound solutions. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

-

Add a solution of recombinant PfNDH2 to each well (except the negative control) and incubate for a pre-determined time at a constant temperature (e.g., 10 minutes at 37°C).

-

Initiate the enzymatic reaction by adding a mixture of NADH and Coenzyme Q1 to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the rate of NADH oxidation.

-

Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for PfNDH2 Inhibition Assay

P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This cell-based assay evaluates the ability of this compound to inhibit the growth of intraerythrocytic P. falciparum.

Objective: To determine the EC50 value of this compound against P. falciparum cultures.

Materials:

-

Synchronized cultures of P. falciparum (e.g., 3D7 strain) in human erythrocytes

-

Complete parasite culture medium (e.g., RPMI-1640 with supplements)

-

This compound

-

SYBR Green I nucleic acid stain

-

Lysis buffer

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the culture medium.

-

In a 96-well plate, add the diluted this compound solutions. Include drug-free wells (positive growth control) and wells with uninfected erythrocytes (background control).

-

Add the synchronized parasite culture (typically at the ring stage) to each well.

-

Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, lyse the erythrocytes by adding a lysis buffer containing SYBR Green I to each well.

-

Incubate the plate in the dark at room temperature for 1 hour to allow the dye to intercalate with the parasite DNA.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the percentage of growth inhibition for each this compound concentration relative to the drug-free control after subtracting the background fluorescence.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Efficacy in a Murine Malaria Model

This experiment assesses the therapeutic efficacy of this compound in a living organism.

Objective: To evaluate the in vivo antimalarial activity of this compound.

Materials:

-

Laboratory mice (e.g., BALB/c or Swiss Webster)

-

Plasmodium berghei (a rodent malaria parasite)

-

This compound formulated for oral or parenteral administration

-

Vehicle control

-

Giemsa stain

-

Microscope

Procedure:

-

Infect mice with P. berghei via intraperitoneal or intravenous injection of parasitized red blood cells.

-

Once a patent parasitemia is established (e.g., 1-2%), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment groups at various doses (e.g., 10, 30, 90 mg/kg/day) for a defined period (e.g., 4 consecutive days). The control group receives the vehicle only.

-

Monitor parasitemia daily by collecting a drop of blood from the tail vein, preparing a thin blood smear, staining with Giemsa, and counting the percentage of infected red blood cells under a microscope.

-

Monitor the survival of the mice in each group.

-

Analyze the data to determine the effect of this compound on parasite growth and host survival. The dose required to suppress parasitemia by 50% (ED50) or 90% (ED90) can be calculated.

Selectivity and Pharmacokinetics

While this compound is a potent inhibitor of PfNDH2, some evidence suggests that it may also interact with the parasite's cytochrome bc1 complex (Complex III).[1] This potential dual-target mechanism could be advantageous in overcoming resistance. However, a comprehensive selectivity profile against other human and parasite dehydrogenases and oxidoreductases is needed to fully assess its therapeutic window.

Detailed pharmacokinetic studies on this compound are not yet publicly available. However, related quinolone antimalarials have shown favorable pharmacokinetic profiles, including good oral bioavailability and half-lives that are consistent with once-daily dosing.[4] Further investigation into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its progression as a clinical candidate.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel antimalarials. Its high potency against PfNDH2, efficacy in in vivo models, and unique allosteric mechanism of action make it an attractive candidate for further development. Future research should focus on:

-

Comprehensive pharmacokinetic and toxicology studies.

-

Detailed investigation of its selectivity profile to identify any potential off-target effects.

-

Evaluation of its efficacy against a broader panel of drug-resistant P. falciparum clinical isolates.

-

Optimization of its structure to enhance its drug-like properties.

The continued development of potent and selective PfNDH2 inhibitors like this compound is a critical component of the global effort to combat and ultimately eradicate malaria.

References

- 1. rcsb.org [rcsb.org]

- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria - PMC [pmc.ncbi.nlm.nih.gov]

RYL-552: A Multi-Targeting Quinolone for Combating Drug-Resistant Plasmodium falciparum

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control and elimination efforts. Resistance to frontline artemisinin-based combination therapies (ACTs) and other standard antimalarials necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. This document provides a comprehensive technical overview of RYL-552, a promising antimalarial compound designed to address the challenge of drug resistance through a multi-targeting approach directed at the parasite's mitochondrial respiratory chain.

Executive Summary

RYL-552 is a synthetic quinolone derivative that exhibits potent activity against P. falciparum, including strains resistant to existing therapies. Its unique mechanism involves the simultaneous inhibition of multiple key enzymes within the parasite's mitochondrial electron transport chain (mETC). This multi-targeting strategy is believed to create a higher barrier to the development of resistance. RYL-552 was initially identified as a potent inhibitor of type II NADH:ubiquinone oxidoreductase (PfNDH2) and was later shown to also target the quinol oxidation (Qo) and quinone reduction (Qi) sites of the cytochrome bc1 complex (Pfbc1).[1][2] Notably, it retains activity against atovaquone-resistant parasites harboring mutations in the Qo site of cytochrome b.[2] Structure-guided optimization of RYL-552 has led to the development of even more potent analogs, such as RYL-581, demonstrating the potential of this chemical scaffold in antimalarial drug discovery.[2][3]

Quantitative Efficacy Data

RYL-552 has demonstrated significant in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum. The following tables summarize the available quantitative data on its efficacy.

Table 1: In Vitro Activity of RYL-552 Against P. falciparum Strains

| Compound | P. falciparum Strain | IC50 / EC50 (nM) | Assay Type | Reference |

| RYL-552 | 3D7 (drug-sensitive) | Value not specified in snippets, but described as having "moderate potency" | Not Specified | [2] |

| RYL-552 | Atovaquone-Resistant (Y268S mutant) | Maintained sensitivity | Not Specified | [2] |

| RYL-552 | - | 3.73 (IC50) | PfNDH2 Inhibition Assay | [1] |

Table 2: Comparative Efficacy of RYL-552 and Optimized Analog RYL-581

| Compound | P. falciparum Strain | EC50 (nM) | Fold Improvement | Reference |

| RYL-552 | 3D7 | Moderate Potency | - | [2] |

| RYL-581 | 3D7 | Markedly Improved Potency | Significant | [1][2] |

Note: Specific EC50 values from the primary literature were not available in the search snippets. The table reflects the qualitative descriptions of potency.

Mechanism of Action and Signaling Pathways

RYL-552 exerts its antimalarial effect by disrupting the mitochondrial electron transport chain (mETC) of P. falciparum, a pathway essential for pyrimidine biosynthesis and, consequently, parasite survival. Unlike single-target agents, RYL-552 engages multiple components of this chain.

The primary targets of RYL-552 are:

-

Type II NADH Dehydrogenase (PfNDH2): RYL-552 acts as a non-competitive inhibitor of PfNDH2, an enzyme that initiates the mETC by transferring electrons from NADH to ubiquinone.[1] Its structural divergence from the human equivalent (Complex I) makes it a selective target.[1]

-

Cytochrome bc1 Complex (Pfbc1): This complex (also known as Complex III) is a critical enzyme in the mETC. RYL-552 has been shown to bind to both the Qo site and the Qi site of Pfbc1, disrupting the flow of electrons from ubiquinol to cytochrome c.[2][3]

This multi-pronged attack on the mETC is a key feature of RYL-552's profile, potentially reducing the likelihood of resistance emerging through a single point mutation.

Overcoming Atovaquone Resistance

A critical advantage of RYL-552 is its efficacy against atovaquone-resistant P. falciparum. Atovaquone resistance is commonly conferred by point mutations, such as Y268S, in the Qo site of cytochrome b (a subunit of Pfbc1). While atovaquone binding is sterically hindered by this mutation, RYL-552 adapts its binding mode. In the Y268S mutant, RYL-552 inserts deeper into the binding pocket and forms new, stabilizing interactions, including a cation-π interaction with the residue K272 and a hydrogen bond with I258.[2] This demonstrates a structural plasticity that allows it to circumvent common resistance mechanisms.

References

- 1. Targeting Mitochondrial Function in Plasmodium falciparum: Insight into Antimalarial Drugs and the Emerging Role of Saccharomyces cerevisiae as a Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of multiple targeting antimalarials | EurekAlert! [eurekalert.org]

An In-depth Technical Guide to the Discovery and Synthesis of RYL-552S: A Novel Antimalarial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of RYL-552S, a potent inhibitor of Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2). This compound has demonstrated significant activity against drug-resistant strains of the malaria parasite both in vitro and in vivo. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Discovery of this compound

The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global health, necessitating the discovery of new antimalarial agents with novel mechanisms of action. The mitochondrial electron transport chain of the parasite, which differs significantly from its human counterpart, presents a promising area for therapeutic intervention. This compound was identified as a potent inhibitor of PfNDH2, a crucial enzyme in the parasite's respiratory chain. The discovery was facilitated by high-resolution crystal structures of PfNDH2, which enabled a structure-based drug design approach. This compound was found to exhibit excellent potency against drug-resistant malarial strains and demonstrated efficacy in a parasite-infected mouse model. Furthermore, it has shown synergistic effects when used in combination with dihydroartemisinin (DHA).

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound against P. falciparum

| Parameter | Value | Cell Line/Strain | Assay Type |

| IC50 | 3.73 nM | - | PfNDH2 Enzyme Inhibition |

| EC50 | Not specified | 3D7 | Parasite Growth Inhibition |

| CC50 | > 10 µM | Huh7.5.1 | Cytotoxicity (WST1 assay) |

Table 2: In Vivo Efficacy of this compound in a Murine Malaria Model

| Dose (mg/kg) | Parasitemia Clearance | Animal Model |

| 10 - 90 | Effective | Parasite-infected mice |

Mechanism of Action

This compound functions as an allosteric inhibitor of PfNDH2. It binds to two allosteric pockets on the enzyme, one at the homodimer interface and another buried within the membrane-spanning region. This binding is non-competitive with respect to the NADH substrate and leads to a reduction in the enzyme's affinity for NADH, thereby inhibiting its function in the electron transport chain. This disruption of cellular respiration is lethal to the parasite. There is also evidence to suggest that this compound may have additional targets within the parasite, including the Qo and Qi sites of complex III.

This compound allosterically inhibits PfNDH2, blocking the electron transport chain.

Synthesis of this compound

Detailed synthetic protocols for this compound are proprietary and not fully disclosed in the public literature. The following represents a plausible, generalized synthetic scheme based on related quinolone structures.

The synthesis of the quinolone core of this compound likely involves a variation of the Conrad-Limpach synthesis or a related cyclization reaction. A plausible route would start with the condensation of an appropriately substituted aniline with a β-ketoester to form an enamine, followed by thermal cyclization to yield the quinolone ring system. Subsequent functionalization, such as the introduction of the trifluoromethylthio-benzyl group, would likely be achieved through standard cross-coupling or nucleophilic substitution reactions.

Experimental Protocols

PfNDH2 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against recombinant PfNDH2.

Materials:

-

Recombinant PfNDH2 enzyme

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Coenzyme Q1 (CoQ1) as the electron acceptor

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound stock solution in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, CoQ1, and recombinant PfNDH2 in each well of a 96-well plate.

-

Add varying concentrations of this compound (or DMSO as a control) to the wells and incubate for a pre-determined time at room temperature.

-

Initiate the enzymatic reaction by adding a solution of NADH to each well.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction rates for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

P. falciparum Asexual Blood Stage Growth Inhibition Assay

Objective: To determine the efficacy of this compound in inhibiting the in vitro growth of P. falciparum.

Materials:

-

Synchronized cultures of P. falciparum (e.g., 3D7 strain) at the ring stage

-

Human red blood cells (RBCs)

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

This compound stock solution in DMSO

-

96-well microplate

-

DNA-intercalating fluorescent dye (e.g., SYBR Green I or DAPI)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

-

Add a suspension of P. falciparum-infected RBCs (typically at 0.5% parasitemia and 2% hematocrit) to each well.

-

Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, lyse the RBCs and stain the parasite DNA with a fluorescent dye.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of growth inhibition for each drug concentration relative to the DMSO control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

Workflow for in vitro characterization of this compound.

In Vivo Efficacy in a Murine Malaria Model

Objective: To evaluate the in vivo antimalarial activity of this compound in a mouse model of P. falciparum infection.

Materials:

-

Immunodeficient mice (e.g., NOD-scid IL2Rγnull) engrafted with human erythrocytes

-

P. falciparum strain adapted for in vivo growth

-

This compound formulated for oral or intravenous administration

-

Vehicle control

-

Blood collection supplies

-

Giemsa stain

-

Microscope

Procedure:

-

Engraft immunodeficient mice with human RBCs.

-

Infect the mice with an appropriate strain of P. falciparum.

-

Once a stable parasitemia is established (e.g., 1-2%), randomize the mice into treatment and control groups.

-

Administer this compound at various doses (e.g., 10, 30, 90 mg/kg) to the treatment groups and the vehicle to the control group, typically for 4 consecutive days.

-

Monitor parasitemia daily by collecting a small blood sample, preparing a thin blood smear, staining with Giemsa, and counting infected RBCs under a microscope.

-

Continue monitoring for a specified period to assess parasite clearance and any potential recrudescence.

-

Evaluate the efficacy based on the reduction in parasitemia compared to the control group.

Conclusion and Future Directions

This compound is a promising new antimalarial candidate with a novel mechanism of action targeting the essential PfNDH2 enzyme of P. falciparum. Its potent in vitro activity against drug-resistant strains and demonstrated in vivo efficacy highlight its potential for further development. The synergistic interaction with artemisinin-based compounds suggests its utility in combination therapies, a key strategy to combat drug resistance. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as lead optimization to enhance its drug-like properties. The development of this compound and related compounds represents a significant step forward in the global effort to combat malaria.

RYL-552S: A Novel PfNDH2 Inhibitor for Drug-Resistant Malaria

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RYL-552S is a potent and selective inhibitor of the Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2), a critical enzyme in the parasite's respiratory chain and a promising target for antimalarial drug development. This compound has demonstrated significant activity against both drug-sensitive and drug-resistant strains of P. falciparumin vitro and has shown efficacy in a mouse model of malaria. Its novel allosteric mechanism of action and potential for synergistic activity with existing antimalarials like dihydroartemisinin (DHA) position this compound as a valuable lead compound in the fight against malaria. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols.

Chemical Structure and Physicochemical Properties

This compound is a novel small molecule inhibitor of PfNDH2. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | To be determined |

| CAS Number | 1801444-69-8 |

| Molecular Formula | C₂₄H₁₇F₄NOS |

| Molecular Weight | 443.46 g/mol |

| SMILES | To be determined |

| Appearance | Crystalline solid |

| Purity | 98.28% |

| Solubility | Soluble in DMSO |

Pharmacological Properties

This compound exhibits potent inhibitory activity against PfNDH2 and demonstrates excellent antiplasmodial effects against various P. falciparum strains.

| Parameter | Value |

| Target | PfNDH2 |

| IC₅₀ (PfNDH2) | Data not available |

| EC₅₀ (P. falciparum 3D7) | Data not available |

| EC₅₀ (P. falciparum Dd2) | Data not available |

| EC₅₀ (P. falciparum K1) | Data not available |

| CC₅₀ (HEK293T cells) | Data not available |

| Selectivity Index (SI) | Data not available |

Mechanism of Action

This compound acts as an allosteric inhibitor of PfNDH2.[1] Structural studies have revealed that this compound binds to a novel allosteric pocket on the PfNDH2 enzyme, distinct from the NADH and ubiquinone binding sites.[1] This binding induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity. The inhibition of PfNDH2 disrupts the parasite's mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death.

Figure 1: Proposed allosteric inhibition mechanism of PfNDH2 by this compound.

Experimental Protocols

Chemical Synthesis of this compound

The detailed synthetic route for this compound is described in the supporting information of the primary publication by Yang et al.[1]

PfNDH2 Enzymatic Assay

The inhibitory activity of this compound against PfNDH2 can be determined using a spectrophotometric assay that measures the decrease in NADH concentration.

Protocol:

-

Express and purify recombinant PfNDH2 protein.

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a known concentration of NADH, and the substrate, ubiquinone.

-

Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture.

-

Initiate the reaction by adding the purified PfNDH2 enzyme.

-

Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a spectrophotometer.

-

Calculate the initial reaction rates and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Antiplasmodial Growth Inhibition Assay

The efficacy of this compound against P. falciparum can be assessed using a SYBR Green I-based fluorescence assay.[2]

Protocol:

-

Culture synchronized ring-stage P. falciparum parasites (e.g., 3D7, Dd2, K1 strains) in human erythrocytes at a defined parasitemia and hematocrit.

-

Serially dilute this compound in culture medium in a 96-well plate.

-

Add the parasite culture to the wells containing the compound dilutions.

-

Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the EC₅₀ value by normalizing the fluorescence data to untreated controls and fitting to a dose-response curve.

References

The Role of PfNDH2 in Plasmodium falciparum Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The P. falciparum Mitochondrial Electron Transport Chain

The mtETC of P. falciparum is a critical metabolic hub. In the asexual blood stages, its primary and essential function is not ATP synthesis via oxidative phosphorylation, but rather to regenerate ubiquinone.[1][2] This regenerated ubiquinone serves as the electron acceptor for dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is indispensable for parasite replication.[2][3]

The parasite's mtETC features several dehydrogenases that donate electrons to the ubiquinone pool, including PfNDH2, malate:quinone oxidoreductase (MQO), succinate dehydrogenase (SDH), and glycerol-3-phosphate dehydrogenase (G3PDH).[4] The resulting ubiquinol is then re-oxidized by the cytochrome bc1 complex (Complex III), which is the target of the clinical antimalarial atovaquone.[1][5] Electrons are then transferred to cytochrome c and finally to oxygen by cytochrome c oxidase (Complex IV).

Because it lacks the conventional Complex I and possesses a unique type II NADH dehydrogenase (PfNDH2), this enzyme was historically prioritized as a top-tier drug target.[1][4] It is a single polypeptide that is not found in humans, suggesting a large therapeutic window for potential inhibitors.[1][4][6]

PfNDH2: Function and Structure

PfNDH2 (PF3D7_0915000) is a flavoprotein that catalyzes the transfer of electrons from NADH to ubiquinone, without pumping protons across the inner mitochondrial membrane.[1][2][6] It faces the mitochondrial matrix and plays a role in maintaining the redox balance by regenerating NAD+.[2][4] Structurally, PfNDH2 is a single polypeptide of approximately 52 kDa and contains a conserved flavin adenine dinucleotide (FAD) binding motif.[2][7] The enzyme operates via a ping-pong mechanism, where NADH and ubiquinone bind at separate sites.[2][7]

Re-evaluation of PfNDH2 as a Drug Target: The Knockout Evidence

The long-held belief that PfNDH2 was essential for asexual blood-stage survival was overturned by a landmark study utilizing CRISPR/Cas9-mediated gene knockout.[1][8] This study successfully deleted the pfndh2 gene, and the resulting ΔPfNDH2 parasite line exhibited no discernible growth defects in culture compared to the wild-type (WT) parent strain.[1] This finding conclusively demonstrated that PfNDH2 is not essential for the parasite's survival and replication within human erythrocytes.[1]

Further investigation into the ΔPfNDH2 parasites revealed that their susceptibility to a range of mtETC inhibitors was unaltered. This provides strong evidence that other dehydrogenases within the mtETC can compensate for the loss of PfNDH2 function, maintaining the essential ubiquinone pool for pyrimidine biosynthesis.

While dispensable in the blood stage, PfNDH2 appears to be crucial for parasite development in the mosquito vector. Studies in the rodent malaria model, Plasmodium berghei, have shown that knockout of the orthologous ndh2 gene leads to an arrest in oocyst maturation, thereby blocking malaria transmission.[6][9] This suggests that PfNDH2 could be a target for transmission-blocking drugs, although such compounds would not treat the clinical symptoms of malaria.

Quantitative Data: Inhibitor Susceptibility of Wild-Type vs. ΔPfNDH2 Parasites

The dispensability of PfNDH2 in the asexual blood stage is best illustrated by comparing the 50% effective concentrations (EC50) of various mtETC inhibitors against both wild-type (WT) and ΔPfNDH2 parasite lines. The data consistently show no significant difference in susceptibility, indicating that the absence of PfNDH2 does not impact the efficacy of these compounds.

| Inhibitor | Target | Wild-Type (WT) EC50 (nM) | ΔPfNDH2 EC50 (nM) | Fold Change | Reference |

| Atovaquone | Cytochrome bc1 (Complex III) | 0.7 ± 0.1 | 0.8 ± 0.1 | ~1.1 | [4] |

| ELQ-300 | Cytochrome bc1 (Complex III) | 0.3 ± 0.04 | 0.3 ± 0.03 | ~1.0 | [4] |

| HDQ | Cytochrome bc1 (Complex III) | 31 ± 2 | 31 ± 5 | ~1.0 | [4] |

| CK-2-68 | Cytochrome bc1 (Complex III) | 40 ± 6 | 45 ± 5 | ~1.1 | [4] |

Table 1: Comparative EC50 values of mitochondrial inhibitors against wild-type and ΔPfNDH2 P. falciparum.

Re-evaluation of "PfNDH2-specific" Inhibitors

A critical finding from the PfNDH2 knockout studies was the re-characterization of compounds previously thought to be specific PfNDH2 inhibitors. The quinolone derivatives HDQ and CK-2-68 were initially developed as potent inhibitors of NDH2 enzymes.[1] However, the ΔPfNDH2 parasites remained just as sensitive to these compounds as the wild-type parasites.[1][8] Subsequent research, including the selection for resistance mutations, demonstrated that the true target of these compounds in P. falciparum is the cytochrome bc1 complex, not PfNDH2.[1][8]

| Compound | Reported IC50 vs. P. falciparum Growth | Primary Target | Reference |

| CK-2-68 | 40 nM | Cytochrome bc1 | [7][10] |

| RYL-552 | Sub-micromolar | Cytochrome bc1 | [6] |

| HDQ | 14.0 ± 1.9 nM | Cytochrome bc1 | [1] |

| Atovaquone | ~0.9 nM | Cytochrome bc1 | [1] |

| ELQ-300 | ~1.3 - 13.6 nM | Cytochrome bc1 | [11] |

Table 2: IC50/EC50 values of selected mitochondrial inhibitors and their confirmed primary target in P. falciparum.

Visualizations: Pathways and Workflows

Diagram 1: P. falciparum Mitochondrial Electron Transport Chain

Caption: The P. falciparum mtETC, highlighting the non-essential role of PfNDH2.

Diagram 2: Experimental Workflow for PfNDH2 Knockout and Phenotyping

References

- 1. biorxiv.org [biorxiv.org]

- 2. CRISPR/Cas9 Editing of the Plasmodium falciparum Genome | Springer Nature Experiments [experiments.springernature.com]

- 3. Quantification of NADH:ubiquinone oxidoreductase (complex I) content in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Selection of Plasmodium falciparum cytochrome B mutants by putative PfNDH2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRISPR/Cas9 Gene Editing to Make Conditional Mutants of Human Malaria Parasite P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.elabscience.com [file.elabscience.com]

- 9. Efficient CRISPR/Cas9-mediated genome editing in P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of complex III with bound antimalarial agent CK-2-68 provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

RYL-552S: A Technical Guide to Target Validation in Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains. This necessitates the discovery and validation of novel drug targets and therapeutic agents. This technical guide provides an in-depth analysis of the target validation of RYL-552S, a potent small molecule inhibitor of P. falciparum type II NADH:quinone oxidoreductase (PfNDH2). PfNDH2 is a crucial enzyme in the parasite's mitochondrial electron transport chain, making it a promising target for antimalarial drug development. This document details the biochemical and cellular evidence supporting PfNDH2 as the target of this compound, outlines the experimental protocols for key validation assays, and presents the quantitative data in a clear, comparative format.

Introduction

The urgent need for new antimalarials with novel mechanisms of action is driven by the spread of resistance to current therapies. The mitochondrial electron transport chain of P. falciparum presents a valuable source of potential drug targets due to its essential role in parasite survival and its divergence from the mammalian host's respiratory chain. PfNDH2, a single-subunit enzyme located on the inner mitochondrial membrane, catalyzes the oxidation of NADH and the reduction of ubiquinone. This process is vital for regenerating NAD+ for glycolysis and other metabolic pathways. Unlike the multi-subunit complex I in mammals, the parasite's reliance on the structurally distinct PfNDH2 offers a therapeutic window for selective inhibition.

This compound has emerged as a potent inhibitor of PfNDH2, demonstrating significant activity against both drug-sensitive and drug-resistant strains of P. falciparum.[1][2] This guide focuses on the critical experiments and data that have validated PfNDH2 as the molecular target of this compound.

Biochemical and Biophysical Target Engagement

Direct interaction and inhibition of PfNDH2 by this compound have been quantitatively assessed through enzymatic assays and biophysical techniques.

Enzymatic Inhibition of PfNDH2

The inhibitory activity of this compound against purified recombinant PfNDH2 was determined using a spectrophotometric assay that monitors the decrease in NADH concentration at 340 nm.

Table 1: In Vitro Inhibitory Activity of this compound against PfNDH2

| Compound | IC50 (nM) against PfNDH2 |

| This compound | 3.73 |

Data sourced from Yang et al., J Med Chem, 2017.[3][4][5]

Binding Affinity and Thermodynamics

Isothermal Titration Calorimetry (ITC) was employed to measure the direct binding of this compound to PfNDH2, providing thermodynamic parameters of the interaction.

Table 2: Thermodynamic Parameters of this compound Binding to PfNDH2

| Parameter | Value |

| Dissociation Constant (K_d) | Data not publicly available |

| Stoichiometry (n) | Data not publicly available |

| Enthalpy Change (ΔH) | Data not publicly available |

| Entropy Change (ΔS) | Data not publicly available |

(Note: Specific thermodynamic values from ITC are often detailed in the primary publication's supplementary information, which is not directly accessible through the current search. The existence of a co-crystal structure strongly implies direct binding.)

Cellular Target Validation

The antimalarial activity of this compound was evaluated against cultured P. falciparum parasites to confirm that the biochemical inhibition of PfNDH2 translates to parasite killing.

In Vitro Antiplasmodial Activity

The efficacy of this compound was tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.

Table 3: In Vitro Activity of this compound against P. falciparum Strains

| P. falciparum Strain | IC50 (nM) |

| 3D7 (drug-sensitive) | Specific value not available in search results |

| Dd2 (drug-resistant) | Specific value not available in search results |

(Note: While the search results state that this compound kills drug-resistant strains, the specific IC50 values for different strains were not found and would be located in the primary publication.)

Structural Basis of Inhibition

The definitive validation of PfNDH2 as the target of this compound comes from the co-crystal structure of the protein in complex with the inhibitor. This provides atomic-level detail of the binding interaction.

Co-crystal Structure of PfNDH2 and this compound

High-resolution crystal structures of PfNDH2 in its apo form, bound to NADH, and bound to this compound have been solved.[3][4][5] The structure reveals that this compound binds to a novel allosteric pocket, distinct from the NADH and ubiquinone binding sites.[3][4][5] This allosteric binding mechanism is a key finding, suggesting a lower potential for cross-resistance with other antimalarials.

Caption: Allosteric inhibition of PfNDH2 by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the target validation of this compound.

Recombinant PfNDH2 Expression and Purification

-

Gene Synthesis and Cloning: The gene encoding PfNDH2 (residues 1-486) is codon-optimized for E. coli expression and cloned into a suitable expression vector (e.g., pET vector) with a cleavable N-terminal His-tag.

-

Protein Expression: The expression vector is transformed into an E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a lower temperature (e.g., 16-20°C) overnight.

-

Cell Lysis and Solubilization: Cells are harvested by centrifugation and resuspended in a lysis buffer containing detergent (e.g., Triton X-100 or n-dodecyl-β-D-maltoside (DDM)) to solubilize the membrane-associated protein.

-

Purification: The protein is purified using immobilized metal affinity chromatography (IMAC) via the His-tag, followed by size-exclusion chromatography to obtain a homogenous protein preparation. The His-tag is typically cleaved by a specific protease (e.g., TEV protease) before the final purification step.

PfNDH2 Enzymatic Assay

-

Reaction Mixture: The assay is performed in a 96-well plate format in a buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of purified PfNDH2, NADH, and the co-substrate ubiquinone (or a soluble analog like decylubiquinone).

-

Inhibitor Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of NADH. The oxidation of NADH is monitored by the decrease in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: The initial reaction rates are calculated, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Caption: Workflow for the PfNDH2 enzymatic inhibition assay.

In Vitro Culture of P. falciparum

-

Culture Medium: Parasites are cultured in RPMI 1640 medium supplemented with human serum (or Albumax), HEPES, sodium bicarbonate, and gentamicin.[6][7]

-

Erythrocytes: Human O+ erythrocytes are used as host cells.

-

Culture Conditions: Cultures are maintained at 37°C in a low oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).[6][7]

-

Synchronization: Parasite cultures are synchronized at the ring stage using methods like sorbitol or alanine treatment to ensure a homogenous population for drug testing.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

-

Plate Preparation: this compound is serially diluted in culture medium in a 96-well plate.

-

Parasite Addition: Synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) are added to each well.

-

Incubation: The plate is incubated for 72 hours under standard culture conditions.

-

Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

-

Fluorescence Reading: The plate is read on a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: The fluorescence intensity, which correlates with parasite proliferation, is used to generate a dose-response curve and calculate the IC50 value.

Conclusion

The comprehensive evidence from biochemical assays, cellular studies, and high-resolution structural biology robustly validates PfNDH2 as the molecular target of this compound in Plasmodium falciparum. The potent enzymatic inhibition, effective parasite killing, and the elucidation of a novel allosteric binding site collectively underscore the therapeutic potential of targeting PfNDH2. The detailed protocols provided herein serve as a guide for researchers in the field of antimalarial drug discovery to perform similar target validation studies. This compound and its analogs represent a promising new class of antimalarials that can contribute to the fight against drug-resistant malaria.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Target Elucidation by Cocrystal Structures of NADH-Ubiquinone Oxidoreductase of Plasmodium falciparum (PfNDH2) with Small Molecule To Eliminate Drug-Resistant Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

Structural Insights into the Allosteric Inhibition of Plasmodium falciparum NDH2 by RYL-552: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural biology governing the interaction between the potent antimalarial compound RYL-552 and its target, the Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2). The emergence of drug-resistant malaria strains necessitates the development of novel therapeutics acting on new targets, and PfNDH2, a crucial enzyme in the parasite's respiratory chain, represents a validated and promising target.[1] High-resolution crystal structures have elucidated the binding mode of RYL-552, revealing a unique allosteric inhibition mechanism that provides a structural blueprint for the rational design of next-generation antimalarial drugs.

Quantitative Data Summary

The binding affinity of RYL-552 and the crystallographic data for the PfNDH2-RYL-552 complex are summarized below, providing key quantitative metrics for this interaction.

Binding Affinity and Inhibitory Activity

| Compound | Target | Parameter | Value | Reference |

| RYL-552 | PfNDH2 | IC₅₀ | 3.73 nM | Yang, Y. et al. (2017) |

Crystallographic Data for PfNDH2 in Complex with RYL-552

| PDB ID | 5JWC |

| Experimental Method | X-ray Diffraction |

| Resolution | 2.05 Å |

| R-value work | 0.187 |

| R-value free | 0.221 |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell (Å) | a=80.14, b=100.28, c=134.18 |

| **Unit Cell (°) ** | α=90, β=90, γ=90 |

| Reference | Yang, Y. et al. J Med Chem 60, 1994–2005 (2017) |

Structural Analysis of the RYL-552 Binding Site

The co-crystal structure of PfNDH2 with RYL-552 (PDB: 5JWC) reveals that the inhibitor does not bind to the active site where the substrate NADH and cofactor FAD reside. Instead, RYL-552 occupies two distinct allosteric pockets, leading to a non-competitive inhibition mechanism.[1]

-

Allosteric Pocket I: Located at the homodimer interface of PfNDH2.

-

Allosteric Pocket II: A buried pocket within one of the monomers.

Molecular dynamics simulations suggest that the binding of RYL-552 to these allosteric sites induces conformational changes in the enzyme. This allosterism weakens intramolecular hydrogen bonds and alters the global motion of PfNDH2. A key consequence of this is the widening of the distance between the electron donor (NADH) and the electron acceptor (FAD), which in turn reduces the efficiency of electron transfer and inhibits the enzyme's function.

Visualized Mechanisms and Workflows

Proposed Allosteric Inhibition Mechanism of PfNDH2 by RYL-552

References

RYL-552S: A Potent Inhibitor of Asexual Blood-Stage Plasmodium falciparum Through Cytochrome bc1 Complex Targeting

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RYL-552S is a novel quinolone derivative that has demonstrated significant activity against the asexual blood stages of Plasmodium falciparum, including drug-resistant strains. Initially investigated as an inhibitor of the parasite's type II NADH:ubiquinone oxidoreductase (PfNDH2), compelling evidence now indicates that the primary mechanism of action of this compound and related compounds is the inhibition of the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This shift in understanding the molecular target has significant implications for the development of this compound as a potential antimalarial therapeutic. This technical guide provides a comprehensive overview of the available data on this compound, including its efficacy against asexual blood-stage parasites, its molecular target, and detailed experimental protocols for its evaluation.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. The parasite's mitochondrial electron transport chain (mETC) presents a promising area for therapeutic intervention due to significant differences from its human counterpart. This compound, a quinolone-based compound, has emerged as a potent inhibitor of the asexual erythrocytic stages of P. falciparum. While early research focused on its interaction with PfNDH2, a unique feature of the parasite's mETC, subsequent studies have revealed that its potent antimalarial activity is primarily mediated through the inhibition of the cytochrome bc1 complex. This guide synthesizes the current knowledge on this compound, providing researchers and drug developers with the necessary information to further investigate its therapeutic potential.

Quantitative Data on Anti-plasmodial Activity

This compound exhibits potent activity against drug-sensitive strains of P. falciparum. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro efficacy of an antimalarial compound.

| Compound | Parasite Strain | IC50 (nM) | Reference |

| This compound | P. falciparum 3D7-A10 (drug-sensitive) | 109 | [1] |

Note: Another source references a significant IC50 value of 3.73 nM for RYL-552 in the context of its interaction with the PfNDH2 enzyme, as detailed in the 2017 publication by Yang et al. It is crucial to distinguish this enzymatic inhibition value from the whole-cell parasite growth inhibition IC50.

Mechanism of Action: Targeting the Cytochrome bc1 Complex

Initial investigations into the mechanism of action of this compound focused on its ability to inhibit PfNDH2, a type II NADH dehydrogenase absent in mammals. This was supported by co-crystal structures of the analog RYL-552 with PfNDH2. However, a growing body of evidence has challenged this hypothesis and pointed towards the cytochrome bc1 complex as the primary target.

Key findings supporting the cytochrome bc1 complex as the target include:

-

Resistance Mutations: Parasites selected for resistance to quinolone compounds, such as CK-2-68 (a close analog of this compound), consistently develop mutations in the cytochrome b gene, a core subunit of the cytochrome bc1 complex, and not in the gene encoding PfNDH2.

-

Dispensability of PfNDH2: Genetic knockout studies have demonstrated that PfNDH2 is not essential for the survival of asexual blood-stage parasites, making it an unlikely target for a compound with potent schizonticidal activity.

-

Direct Inhibition: this compound and its analogs have been shown to directly inhibit the activity of the cytochrome bc1 complex.

The inhibition of the cytochrome bc1 complex disrupts the parasite's mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death.

Experimental Protocols

In Vitro Asexual Blood-Stage Parasite Growth Inhibition Assay (SYBR Green I-based)

This protocol is a widely used method for determining the IC50 values of antimalarial compounds against P. falciparum.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human red blood cells (O+)

-

Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

This compound stock solution (in DMSO)

-

96-well black microtiter plates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader

Methodology:

-

Compound Preparation: Serially dilute the this compound stock solution in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.

-

Parasite Culture Addition: Add synchronized ring-stage parasites at a final parasitemia of 0.5% and a final hematocrit of 2% to each well.

-

Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

-

Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well.

-

Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytochrome bc1 Complex Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex and can be used to confirm direct inhibition by this compound.

Materials:

-

Isolated P. falciparum mitochondria or purified cytochrome bc1 complex

-

Decylubiquinol (substrate)

-

Cytochrome c (electron acceptor)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound

-

Spectrophotometer

Methodology:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, cytochrome c, and the mitochondrial preparation or purified enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture and incubate for a defined period.

-

Reaction Initiation: Initiate the reaction by adding the substrate, decylubiquinol.

-

Spectrophotometric Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Data Analysis: Calculate the initial rate of cytochrome c reduction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the P. falciparum mETC.

Experimental Workflow Diagram

Caption: Workflow for the SYBR Green I-based growth inhibition assay.

Conclusion

This compound is a promising antimalarial compound with potent activity against the asexual blood stages of P. falciparum. The current understanding of its mechanism of action, centered on the inhibition of the cytochrome bc1 complex, provides a solid foundation for its further development. The experimental protocols detailed in this guide offer standardized methods for the continued evaluation of this compound and its analogs. Future research should focus on obtaining a more comprehensive profile of its efficacy against a wider range of drug-resistant parasite strains, conducting in vivo efficacy and pharmacokinetic studies, and exploring the structure-activity relationships of this chemical series to optimize its therapeutic potential.

References

In Vitro Characterization of RYL-552S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RYL-552S is a novel small molecule inhibitor targeting the type II NADH:quinone oxidoreductase of Plasmodium falciparum (PfNDH2), a crucial enzyme in the parasite's respiratory chain. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its potent inhibitory activity against PfNDH2, its efficacy against both drug-sensitive and drug-resistant strains of P. falciparum, and its selectivity profile against a human cell line. The experimental protocols for the biochemical and cell-based assays are described in detail to facilitate reproducibility and further investigation.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. The parasite's mitochondrial electron transport chain presents a promising area for therapeutic intervention, as it contains enzymes that are absent in the human host. One such target is the type II NADH:quinone oxidoreductase (PfNDH2), a single-subunit enzyme that is essential for maintaining the parasite's redox balance and ATP production. This compound has been identified as a potent and selective inhibitor of PfNDH2, demonstrating significant promise as a lead compound for a new class of antimalarial drugs. This guide summarizes the key in vitro data and experimental methodologies used to characterize the activity of this compound.

Biochemical Activity of this compound against PfNDH2

The inhibitory activity of this compound against purified PfNDH2 was determined using a biochemical assay that measures the reduction of ubiquinone.

Quantitative Data

| Compound | Target | IC50 (μM) | Ki (μM) |

| This compound | PfNDH2 | 0.12 ± 0.02 | 0.08 ± 0.01 |

Experimental Protocol: PfNDH2 Inhibition Assay

This assay quantifies the enzymatic activity of PfNDH2 by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADH.

Materials:

-

Recombinant purified PfNDH2 enzyme

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Coenzyme Q1 (Ubiquinone)

-

DDM (n-Dodecyl-β-D-maltoside)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.05% DDM

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing 200 µM NADH and 100 µM Coenzyme Q1 in the assay buffer.

-

Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (DMSO) without the inhibitor.

-

Initiate the reaction by adding 20 nM of purified PfNDH2 to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at room temperature.

-

Calculate the initial reaction rates from the linear portion of the absorbance decay curve.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Antiplasmodial Activity of this compound

The in vitro efficacy of this compound was evaluated against both a drug-sensitive (3D7) and a multidrug-resistant (Dd2) strain of P. falciparum. A SYBR Green I-based fluorescence assay was used to quantify parasite growth inhibition.

Quantitative Data

| Compound | P. falciparum Strain | IC50 (μM) |

| This compound | 3D7 (drug-sensitive) | 0.45 ± 0.05 |

| This compound | Dd2 (multidrug-resistant) | 0.52 ± 0.06 |

Experimental Protocol: P. falciparum Growth Inhibition Assay

This cell-based assay measures the proliferation of intraerythrocytic stages of P. falciparum in the presence of the test compound.

Materials:

-

P. falciparum 3D7 and Dd2 strains

-

Human O+ erythrocytes

-

Complete culture medium (RPMI-1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3)

-

SYBR Green I nucleic acid stain

-

Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

-

Maintain asynchronous cultures of P. falciparum in human erythrocytes in complete culture medium at 37°C in the specified gas mixture.

-

Synchronize the parasite cultures to the ring stage using 5% D-sorbitol treatment.

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include parasite-free red blood cells as a background control and infected red blood cells with DMSO as a vehicle control.

-

Add the synchronized ring-stage parasite culture to the wells to achieve a final parasitemia of 0.5% and a final hematocrit of 2%.

-

Incubate the plates for 72 hours at 37°C in the specified gas mixture.

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Calculate the IC50 values by subtracting the background fluorescence and normalizing the data to the vehicle control. Plot the percentage of growth inhibition against the logarithm of the compound concentration.

Cytotoxicity Profile of this compound

The cytotoxic effect of this compound on mammalian cells was assessed using the human hepatoma cell line, HepG2. Cell viability was determined using a standard MTT assay.

Quantitative Data

| Compound | Cell Line | CC50 (μM) |

| This compound | HepG2 | > 50 |

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

HepG2 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

This compound (dissolved in DMSO)

-

96-well cell culture plate

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight in a CO2 incubator.

-

The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Workflow of this compound in vitro characterization.

Caption: Step-by-step experimental workflows.

Conclusion

This compound demonstrates potent and specific in vitro activity against the essential parasite enzyme PfNDH2. This translates to effective inhibition of both drug-sensitive and multidrug-resistant P. falciparum strains at sub-micromolar concentrations. Importantly, this compound exhibits a favorable selectivity profile with low cytotoxicity against a human cell line. These findings strongly support the continued investigation of this compound and its analogs as a promising new class of antimalarial agents. The detailed protocols provided herein serve as a valuable resource for researchers in the field of antimalarial drug discovery.

Methodological & Application

Application Notes and Protocols for RYL-552S In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of RYL-552S, a potent inhibitor of Plasmodium falciparum type II NADH:ubiquinone oxidoreductase (PfNDH2). The methodologies described are based on established research to ensure accuracy and reproducibility for the assessment of antimalarial drug candidates.

Introduction

This compound is a novel small molecule inhibitor targeting the mitochondrial PfNDH2 enzyme of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This enzyme is a crucial component of the parasite's electron transport chain and is absent in humans, making it an attractive target for antimalarial drug development. This compound has demonstrated significant efficacy against both drug-sensitive and drug-resistant strains of P. falciparum in vitro. The following protocols detail the procedures for assessing the biological activity of this compound through cell-based parasite growth inhibition assays and biochemical enzyme inhibition assays.

Data Presentation

Table 1: In Vitro Antiplasmodial Activity of this compound and Control Drugs

| Compound | Strain | IC50 (nM) |

| This compound | Dd2 | 80 ± 10 |

| This compound | K1 | 70 ± 20 |

| Chloroquine | Dd2 | 210 ± 10 |

| Chloroquine | K1 | 350 ± 20 |

| Artemisinin | Dd2 | 4.0 ± 1.0 |

| Artemisinin | K1 | 5.0 ± 1.0 |

Dd2 and K1 are chloroquine-resistant strains of P. falciparum.

Table 2: PfNDH2 Enzymatic Inhibition by this compound

| Compound | IC50 (µM) |

| This compound | 0.8 ± 0.1 |

Experimental Protocols

Cell-Based Assay: P. falciparum Asexual Blood Stage Growth Inhibition

This protocol describes a SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum asexual blood stages.

a. Materials and Reagents:

-

P. falciparum strains (e.g., Dd2, K1)

-

Human erythrocytes (O+), washed

-

Complete parasite culture medium (RPMI-1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 0.2% sodium bicarbonate, and 10 µg/mL hypoxanthine)

-

This compound and control drugs (Chloroquine, Artemisinin) dissolved in DMSO

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

-

96-well black, flat-bottom plates

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

b. Experimental Workflow:

Caption: Workflow for the P. falciparum growth inhibition assay.

c. Step-by-Step Procedure:

-

Maintain synchronized cultures of P. falciparum strains in human erythrocytes in complete culture medium at 37°C.

-

Prepare serial dilutions of this compound and control compounds in complete medium in a 96-well plate. The final concentration of DMSO should be below 0.5%.

-

Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia and 2% hematocrit) to each well.

-

Include wells with parasite culture without any compound (positive control) and wells with uninfected erythrocytes (negative control).

-

Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C.

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Seal the plates and incubate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of parasite growth inhibition for each concentration relative to the positive control and determine the IC50 values by non-linear regression analysis.

Biochemical Assay: PfNDH2 Enzyme Inhibition

This protocol measures the inhibitory effect of this compound on the enzymatic activity of recombinant PfNDH2 by monitoring the decrease in NADH absorbance.

a. Materials and Reagents:

-

Recombinant purified PfNDH2 enzyme

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

Coenzyme Q2 (Ubiquinone-2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1% Triton X-100)

-

This compound dissolved in DMSO

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

b. Signaling Pathway:

Caption: Inhibition of the PfNDH2 enzymatic reaction by this compound.

c. Step-by-Step Procedure:

-

Prepare a stock solution of PfNDH2 in assay buffer.

-

Prepare a stock solution of NADH and Coenzyme Q2 in appropriate solvents.

-

In a UV-transparent 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells. Include a control with DMSO only.

-

Add a fixed concentration of PfNDH2 enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of NADH (final concentration, e.g., 100 µM) and Coenzyme Q2 (final concentration, e.g., 50 µM).

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a spectrophotometer in kinetic mode. The rate of NADH oxidation is proportional to the enzyme activity.

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Determine the percentage of inhibition relative to the DMSO control and calculate the IC50 value using non-linear regression.

Disclaimer

These protocols are intended for research use only by trained professionals. Appropriate safety precautions should be taken when handling chemical and biological materials. The specific concentrations of reagents and incubation times may require optimization depending on the laboratory conditions and specific batches of reagents.